

Physical properties of 1-chloroethyl (4-nitrophenyl) carbonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-chloroethyl (4-nitrophenyl)
Carbonate

Cat. No.: B176226

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Chloroethyl (4-Nitrophenyl) Carbonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Chemistry

1-Chloroethyl (4-nitrophenyl) carbonate is a specialized organic compound that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development.^[1] Its structure uniquely combines a reactive 1-chloroethyl carbonate group with a 4-nitrophenyl moiety, which functions as an excellent leaving group.^[2] This configuration makes the molecule a potent electrophilic agent, highly valuable for creating prodrugs. Prodrugs are inactive drug forms that, upon administration, metabolize into the active therapeutic agent. The 1-chloroethyl carbonate linker is designed for controlled cleavage in vivo, releasing the parent drug molecule in a predictable manner.^{[3][4]} This guide offers a detailed examination of the core physical, chemical, and spectroscopic properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Core Chemical & Physical Properties

The fundamental properties of **1-chloroethyl (4-nitrophenyl) carbonate** are summarized below. These data are essential for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	101623-69-2	[5][6]
Molecular Formula	C ₉ H ₈ ClNO ₅	[7]
Molecular Weight	245.62 g/mol	[7]
Physical Form	Solid; often described as off-white.	[5][8]
Purity	Typically ≥97%	[5]
Solubility	While specific data is limited, related compounds like bis(4-nitrophenyl) carbonate are soluble in organic solvents such as chloroform, tetrahydrofuran (THF), and dichloromethane, with limited solubility in water.[9][10]	
Storage Conditions	Sealed in a dry environment at 2-8°C. The compound is moisture-sensitive.[5][10]	
InChI Key	DXVQFTPXVZUWIF-UHFFFAOYSA-N	[5][7]

Reactivity, Stability, and Application Insights

The utility of **1-chloroethyl (4-nitrophenyl) carbonate** stems from its specific reactivity profile. The carbonate's carbonyl carbon is highly electrophilic, a characteristic enhanced by the electron-withdrawing nature of both the adjacent oxygen atoms and the 4-nitrophenyl group.[2] The 4-nitrophenolate anion is a stable, effective leaving group (pKa of 4-nitrophenol is ~7.15), facilitating nucleophilic substitution reactions.[2]

This reactivity is the cornerstone of its use in prodrug design. The carbonate can be attached to a hydroxyl or amino group on a parent drug molecule. In vivo, esterase enzymes can cleave the ester bond, initiating a cascade reaction that releases the active drug, carbon dioxide, acetaldehyde, and 4-nitrophenol. This "self-immolative" mechanism ensures an irreversible release of the therapeutic agent.[11][12]

However, this reactivity also dictates its handling requirements. The compound is sensitive to moisture and strong bases, which can cause rapid hydrolysis.[2][13] Therefore, reactions should be conducted under anhydrous conditions.

Safety & Handling

According to its classification, **1-chloroethyl (4-nitrophenyl) carbonate** is harmful if swallowed (H302) and requires standard laboratory precautions.[5]

- Pictogram: GHS07 (Warning)[5]
- Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Spectroscopic Profile and Structural Verification

Confirming the identity and purity of **1-chloroethyl (4-nitrophenyl) carbonate** relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, its expected spectral characteristics can be inferred from its structure and data from analogous compounds like bis(4-nitrophenyl) carbonate.[14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring (typically two doublets in the 7.5-8.5 ppm region), a quartet for the methine proton (CH) adjacent to the chlorine and oxygen, and a doublet for the methyl (CH_3) protons.
 - ^{13}C NMR: The carbon spectrum would feature a signal for the carbonyl carbon (~150-155 ppm), along with distinct signals for the aromatic carbons and the two carbons of the

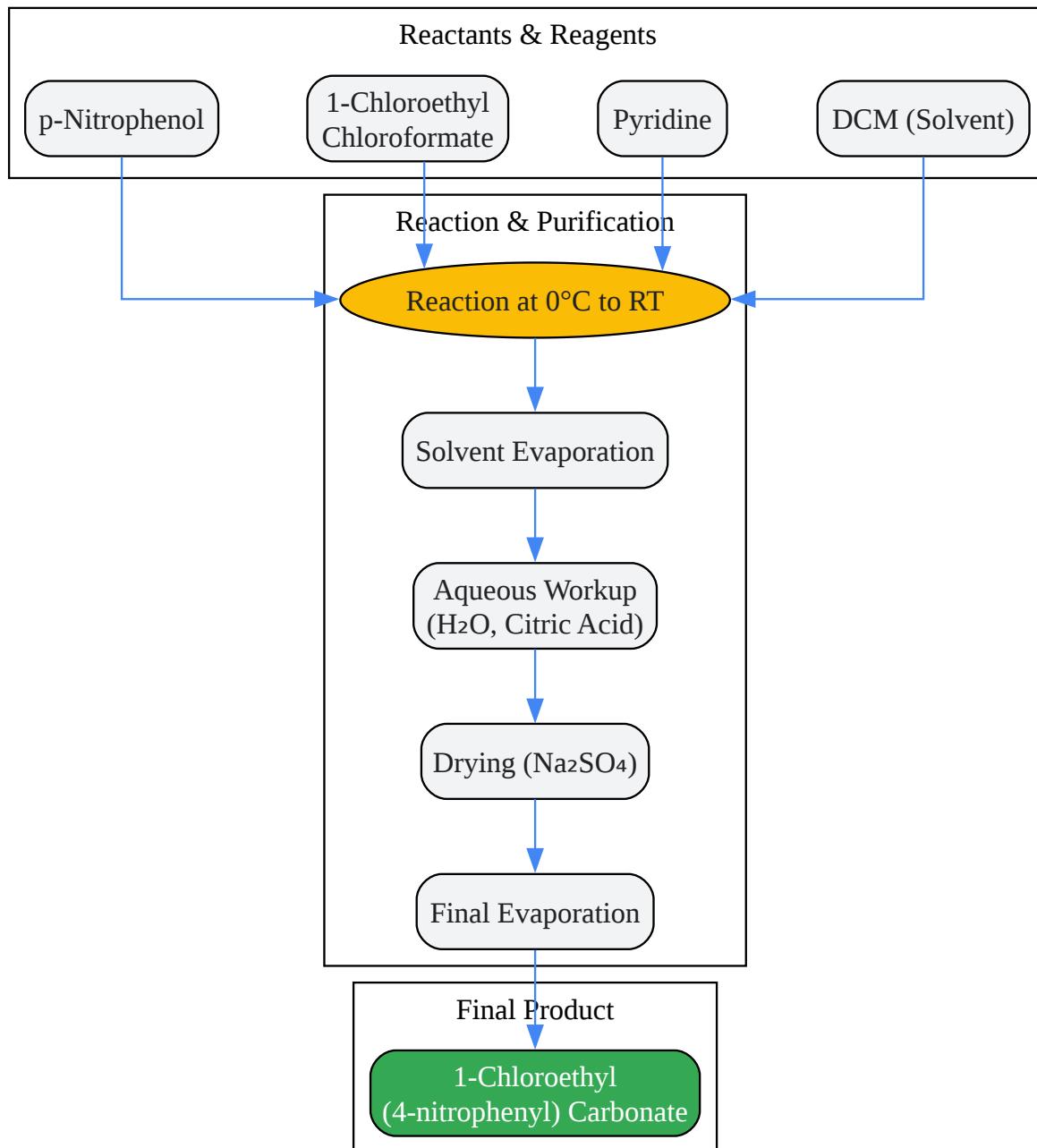
chloroethyl group.

- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
 - A strong C=O stretch for the carbonate group (~1780 cm⁻¹).[14]
 - Strong asymmetric and symmetric N-O stretches for the nitro group (~1525 cm⁻¹ and ~1350 cm⁻¹ respectively).[14]
 - A strong C-O stretch for the ester linkage (~1210 cm⁻¹).[14]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (245.62 g/mol).[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₉H₈CINO₅.

Experimental Methodologies

Synthesis Protocol

A common and effective method for synthesizing **1-chloroethyl (4-nitrophenyl) carbonate** involves the reaction of p-nitrophenol with 1-chloroethyl chloroformate.[8]

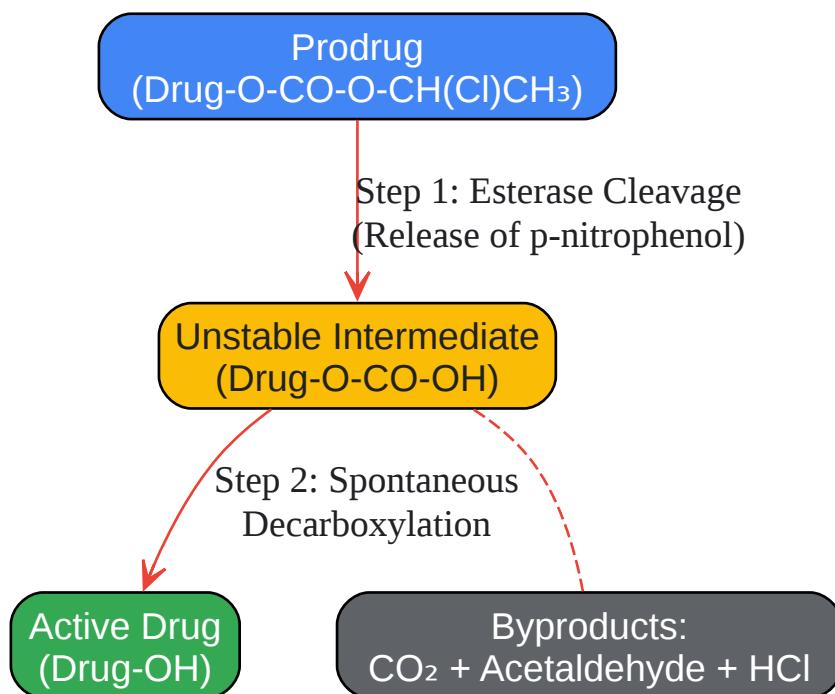

Step-by-Step Procedure:

- Dissolve p-nitrophenol (1.0 eq) and pyridine (1.0 eq) in dichloromethane (DCM) in a reaction vessel.
- Cool the mixture to 0°C in an ice bath.
- Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the cooled reaction mixture while stirring.
- Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Remove the solvent under reduced pressure (rotary evaporation).

- Dissolve the resulting residue in diethyl ether and wash sequentially with water, 10% citric acid solution, and finally water again to remove pyridine hydrochloride and any unreacted starting materials.
- Dry the ether layer over anhydrous sodium sulfate (Na_2SO_4) and filter.
- Evaporate the ether under reduced pressure to yield **1-chloroethyl (4-nitrophenyl) carbonate**, typically as an off-white solid.[\[8\]](#)

Causality Behind Choices:

- Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Dichloromethane: A common, relatively non-polar solvent that effectively dissolves the reactants.
- Aqueous Workup: The washing steps are crucial for purifying the product by removing water-soluble byproducts and reagents.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-chloroethyl (4-nitrophenyl) carbonate**.

Proposed Prodrug Activation Mechanism

The diagram below illustrates the hypothetical two-step enzymatic and chemical decomposition of a prodrug containing the **1-chloroethyl (4-nitrophenyl) carbonate** linker, leading to the release of the active drug.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for prodrug activation and drug release.

References

- 1-Chloroethyl (4-nitrophenyl)
- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS₂. National Institutes of Health (NIH). [Link]
- 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119): A Cytotoxic Prodrug with Two Stable Conformations Differing in Biological and Physical Properties.
- Cost-Effective Sourcing of **1-Chloroethyl (4-nitrophenyl) Carbonate** for Chemical Research and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Mechanism of action and prodrug delivery of the proposed concept.
- Experimental. Radboud University. [Link]

- 1-chloroethyl 4-chlorophenyl carbon
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756. PubChem. [\[Link\]](#)
- Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. National Institutes of Health (NIH). [\[Link\]](#)
- Stuck on carbon
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. PMC - PubMed Central. [\[Link\]](#)
- Prodrug activation by 4,4'-bipyridine-mediated arom
- 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3).
- Bis(4-nitrophenyl) carbonate - Optional[13C NMR] - Spectrum. SpectraBase. [\[Link\]](#)
- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
- Bis(4-nitrophenyl)
- bis(4-nitrophenyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinfo.com [nbinfo.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [sigmaaldrich.com]
- 6. 1-Chloroethyl (4-nitrophenyl) carbonate-India Fine Chemicals [indiafinechemicals.com]
- 7. 1-Chloroethyl (4-nitrophenyl) carbonate | CymitQuimica [cymitquimica.com]
- 8. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [chemicalbook.com]
- 9. CAS 5070-13-3: Bis(4-nitrophenyl) carbonate | CymitQuimica [cymitquimica.com]

- 10. Bis(4-nitrophenyl) carbonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Physical properties of 1-chloroethyl (4-nitrophenyl) carbonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176226#physical-properties-of-1-chloroethyl-4-nitrophenyl-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com